2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-4-6-16(7-5-15)11-24-20(27)13-25-12-19(28-2)18(26)10-17(25)14-29-21-22-8-3-9-23-21/h3-10,12H,11,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYALVVRVZTKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent. Its unique structure suggests various biological activities, which have been explored through multiple research studies.
The compound has the following chemical properties:
- Molecular Formula: C20H20N4O4S
- Molecular Weight: 412.5 g/mol
- CAS Number: 920220-97-9
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease.
Inhibition of Monoamine Oxidase B (MAO-B)
Recent studies have demonstrated that compounds similar to this compound show selective inhibition of the MAO-B enzyme. For instance, a related compound exhibited an IC50 value of 8.19 µM for MAO-B inhibition, suggesting that structural modifications can enhance inhibitory potency .
Table 1: Comparison of MAO-B Inhibitory Potency
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 8.19 | Competitive Inhibition |
| Compound B | 0.0051 | Reversible Inhibition |
| 2-(5-methoxy...) | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the pyridine and pyrimidine rings significantly affect the biological activity. For example:
- Phenyl and Methoxy Substituents: These groups can either enhance or inhibit activity depending on their position relative to other functional groups.
- Steric Effects: The presence of bulky groups can hinder enzyme binding, thus reducing potency .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Neuroprotective Effects:
- In vitro studies demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
-
Antimicrobial Activity:
- Preliminary tests indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains, warranting further investigation into their clinical applications.
- Anti-inflammatory Properties:
Scientific Research Applications
Potential Applications Based on Structural Similarities
Given the limited information on the specific compound, analysis of similar compounds and their applications can provide insight:
- Quinazoline Derivatives: Quinazoline derivatives, which share a pyrimidine ring, are light yellow crystalline solids with anti-inflammatory, anti-convulsant, anti-diabetic, and sirtuin modulating agent properties . They have exhibited activity against epidermal growth factor and vascular endothelial cell growth factor .
- Pyridine Derivatives: Pyridine-based compounds have demonstrated anticancer activity. Certain pyridine derivatives have shown cytotoxicity against various cancer cell lines.
- Anti-inflammatory and Anti-cancer Activities: Derivatives containing similar structural motifs have been investigated for anti-inflammatory properties, with research indicating they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Anti-Cancer Activity (Related Compound): A study evaluated pyridine derivatives for cytotoxic effects on human breast cancer cells (MCF7). Compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating potential as anti-cancer agents.
Anti-inflammatory Effects (Related Compound): An investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds and found that certain derivatives inhibited COX enzymes effectively, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting therapeutic potential in managing inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The pyrimidin-2-ylthioether group (-S-CH2-) is susceptible to nucleophilic substitution under basic or acidic conditions. Similar compounds undergo displacement reactions with nucleophiles such as cyanides or amines:
For example, in analogous systems, trimethylsilyl cyanide (TMSCN) replaces the thioether group in pyridinone derivatives under nucleophilic conditions .
Oxidation of the Thioether Moiety
The sulfur atom in the thioether can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | Acetonitrile, RT | Sulfoxide (R-SO-R') | |
| H2O2/Fe(III) | Ethanol, 60°C | Sulfone (R-SO2-R') |
In pyridine N-oxide syntheses, meta-chloroperoxybenzoic acid (mCPBA) effectively oxidizes sulfur centers .
Hydrolysis of the Acetamide Group
The acetamide side chain is hydrolyzable under acidic or basic conditions to form carboxylic acids:
| Hydrolysis Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic | HCl (conc.), reflux | 2-(5-methoxy-4-oxo-pyridinyl)acetic acid | |
| Basic | NaOH (1M), MeOH, RT | Corresponding carboxylate salt |
For instance, NaOH-mediated hydrolysis of ethyl acetamide derivatives yields carboxylates .
Coordination with Metal Ions
The pyrimidine and acetamide groups can act as ligands for transition metals. Copper(II) complexes are commonly reported:
| Metal Salt | Conditions | Product | Reference |
|---|---|---|---|
| CuCl2·2H2O | Ethanol, 60°C | [Cu(L)Cl2·H2O]·2H2O complex |
Coordination typically enhances stability and modifies electronic properties, as observed in pyridinone-copper complexes .
Halogenation and Alkylation Reactions
The pyridinone ring undergoes halogenation or alkylation at reactive positions (e.g., C-5 or C-2):
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Chlorination | POCl3/PCl5, 80°C | 5-Chloro-pyridinone derivative | |
| Alkylation | Alkyl halides, K2CO3, DMF | O- or N-alkylated analogs |
POCl3-mediated chlorination of pyridinones is a well-established route to introduce halogens .
Cyclocondensation Reactions
The compound may participate in cyclocondensation with dienophiles or carbonyl compounds:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Malononitrile | Pyridine, reflux | Chromeno-pyridine hybrids | |
| Benzyl alcohol | EDCI/HOBT, DCM | Pyrimidine-fused heterocycles |
Multicomponent reactions with malononitrile yield fused heterocycles via Knoevenagel adducts .
Photochemical Reactivity
UV irradiation induces tautomerization or bond cleavage in pyridinone derivatives:
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Tautomerization | UV light, DCM | Keto-enol equilibrium shift | |
| C–N bond cleavage | hv, acidic conditions | Formation of aryl fragments |
Photodecomposition pathways are critical for understanding environmental degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine/Pyrimidine-Based Acetamides
Compound 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()
- Structural Differences : The pyrimidine ring here is substituted with 4-methyl and 6-oxo groups instead of the unsubstituted pyrimidin-2-ylthio in the target compound. The acetamide is linked to a benzyl group (lacking the 4-methyl substituent).
- Synthesis : Yield of 66%, with a melting point of 196°C. The $^1$H NMR (DMSO-$d_6$) shows a singlet at δ 6.05 ppm for the pyrimidine CH-5 proton, distinct from the target compound’s pyridine environment .
- Implications : The 4-methylbenzyl group in the target compound may improve steric hindrance and metabolic stability compared to the simpler benzyl group in Compound 1.
Compound 2 : 2-(5-Methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide ()
- Structural Differences : Replaces the pyrimidinylthio group with phenylthio and substitutes the 4-methylbenzyl with a 4-nitrophenyl group.
- The nitro group increases electron-withdrawing effects, which may enhance reactivity but decrease solubility compared to the methyl group in the target compound .
Heterocyclic Acetamide Derivatives ()
Compound 3 : N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide ()
- Structural Differences : A benzamide derivative with a chloro-pyridine and nitro group.
- Implications : The nitro group may confer antimicrobial activity but introduces toxicity risks. The target compound’s pyridine-pyrimidine scaffold could offer broader selectivity.
Compound 4 : 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Compound 1’s 66% yield suggests feasible synthesis routes for pyrimidine-thioacetamides, though the target compound’s pyrimidinylthio group may require optimized conditions .
Bioactivity Trends : Methylthio and pyrimidinylthio groups (as in Compound 4 and the target) correlate with antimalarial or kinase-inhibitory activity, while nitro groups (Compound 2, 3) may limit therapeutic windows due to toxicity .
Solubility vs. Stability : The 4-methylbenzyl group in the target compound likely balances lipophilicity and stability better than the nitro group in Compound 2, which could improve pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:
-
Step 1 : Formation of the pyridine-4-one core via condensation of 5-methoxy-4-oxo-pyridine derivatives with thiopyrimidine intermediates under reflux conditions (e.g., DMF, 80°C, 12 hours).
-
Step 2 : Introduction of the pyrimidin-2-ylthio moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
-
Step 3 : Acetamide coupling using N-(4-methylbenzyl)amine and activated esters (e.g., EDCI/HOBt) in dichloromethane .
-
Yield Optimization : Low yields (2–5%) in multi-step syntheses demand purification via column chromatography (silica gel, gradient elution) and recrystallization .
Table 1: Synthetic Route Summary
Step Key Reagents/Conditions Yield Range Reference 1 DMF, reflux, 12 hrs 15–20% 2 K₂CO₃, anhydrous THF 30–40% 3 EDCI/HOBt, DCM 50–60%
Q. How should researchers ensure safe handling and storage to minimize degradation and exposure risks?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust/aerosols; employ closed systems for weighing .
- Storage : Store in airtight containers under nitrogen at –20°C. Desiccate to prevent hydrolysis of the acetamide group .
- Decontamination : Spills require ethanol-based solvents for dissolution, followed by neutralization with 10% acetic acid .
Q. What analytical techniques are critical for confirming molecular structure and purity?
- Methodological Answer :
-
1H/13C NMR : Analyze in deuterated DMSO (δ 2.50 ppm for DMSO-d6). Key signals include the pyridinone carbonyl (δ 165–170 ppm) and methoxy protons (δ 3.8 ppm) .
-
Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~470) and fragmentation patterns .
-
HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity >95% .
Table 2: Key Analytical Parameters
Technique Critical Parameters Target Data Reference 1H NMR DMSO-d6, 400 MHz δ 7.2–8.1 (pyrimidine H) ESI-MS Positive mode, m/z 400–500 [M+H]⁺ = 470.1 HPLC 0.1% TFA/ACN gradient, 1.0 mL/min Retention time: 8.2 min
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in bioassays .
- Dose-Response Curves : Compare EC₅₀ values across studies; inconsistencies may arise from solvent effects (e.g., DMSO >0.1% inhibits activity) .
Q. How does the pyrimidine-thioether moiety affect stability under varying pH conditions?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC:
- Acidic conditions (pH 2) : Thioether cleavage occurs, forming 5-methoxy-4-oxopyridine .
- Neutral/alkaline (pH 7–9) : Stable for >90% recovery .
- Mitigation : Formulate with enteric coatings for oral administration to bypass gastric pH .
Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
- Microsomal Stability : Use human liver microsomes (HLM) with NADPH cofactor; calculate half-life (t₁/₂ >30 mins suggests low hepatic clearance) .
- Plasma Protein Binding : Equilibrium dialysis using human plasma; >95% binding correlates with prolonged circulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
